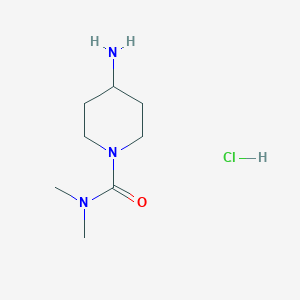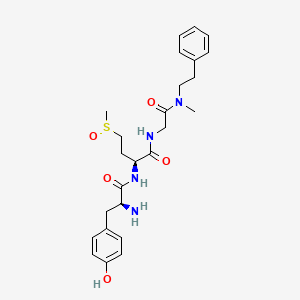![molecular formula C6H2ClIN2S B3030240 4-Chloro-5-iodothieno[2,3-d]pyrimidine CAS No. 885229-27-6](/img/structure/B3030240.png)
4-Chloro-5-iodothieno[2,3-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-5-iodothieno[2,3-d]pyrimidine is a derivative of thieno[2,3-d]pyrimidine, which is a compound of interest in the field of medicinal chemistry due to its potential applications in drug development. The presence of halogen atoms, such as chlorine and iodine, in the molecule suggests that it could be a versatile intermediate for further chemical modifications, potentially leading to the synthesis of various pharmacologically active compounds .
Synthesis Analysis
The synthesis of halogenated thieno[2,3-d]pyrimidine derivatives typically involves the use of phosphorus oxychloride, which can introduce a chlorine atom into the thieno[2,3-d]pyrimidine scaffold. For example, 4-chloro derivatives of thieno[2,3-d]pyrimidine are formed by the action of phosphorus oxychloride on 5-methyl- and 5-methyl-6-carbethoxythieno[2,3-d]pyrimidin-4-ones . This method could potentially be adapted for the synthesis of this compound by introducing an iodine atom at the appropriate position.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by a fused ring system that includes a thiophene and a pyrimidine ring. The introduction of halogen atoms can influence the electronic properties of the molecule and its planarity. For instance, the structure of an intermediate in the synthesis of a related compound was determined by X-ray crystal structure analysis, showing that the molecule deviates very slightly from planarity and forms one-dimensional chains of edge-fused rings through hydrogen bonding .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. For example, the action of nucleophilic reagents on 4-chloro derivatives can yield 4-methoxy-, 4-alkylamino-, and 4-dialkylamino substituted thieno[2,3-d]pyrimidines . Additionally, bromination reactions can lead to the formation of 5-bromomethyl derivatives, which can be further reacted with amines to obtain 5-aminomethyl-substituted thieno[2,3-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms. These atoms are known to impact the lipophilicity, reactivity, and overall stability of the molecule. The introduction of chlorine and iodine could enhance the molecule's ability to participate in halogen bonding, which is a type of non-covalent interaction that can be important in molecular recognition processes in biological systems. The exact physical properties such as melting point, boiling point, and solubility would need to be determined experimentally for this specific compound.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Synthesis
4-Chloro-5-iodothieno[2,3-d]pyrimidine has been utilized in the synthesis of new thienopyrimidine derivatives. A study by Hozien et al. (1996) highlights the synthesis of 5-phenylthieno[2,3-d]pyrimidines, which upon chlorination, yield 4-chloro derivatives. These compounds were tested for their antimicrobial activity, indicating potential use in developing new antimicrobial agents (Hozien, Atta, Hassan, Abdel-Wahab, & Ahmed, 1996).
Antitumor and Antiviral Activities
Significant strides have been made in exploring the antitumor properties of thieno[2,3-d]pyrimidine derivatives. For example, Grivsky et al. (1980) describe the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U), a potent inhibitor with notable activity against Walker 256 carcinosarcoma in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980). Additionally, derivatives of this compound have been synthesized for antiviral applications, as reported by Saxena et al. (1988), revealing their potential in human cytomegalovirus (HCMV) treatment (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).
Radioprotection and Antitumor
Alqasoumi et al. (2009) investigated various thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothienopyrimidines, derived from 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine. These compounds demonstrated promising radioprotective and antitumor activities, indicating their potential in cancer therapy and radiation protection (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Novel Bioisosteres Synthesis
This compound has been utilized in synthesizing novel bioisosteres of gefitinib, an anti-cancer drug. Phoujdar et al. (2008) synthesized a series of 2-unsubstituted 4-(substituted)anilinothieno[2,3-d]pyrimidines, demonstrating the versatility of this compound in creating structurally diverse molecules (Phoujdar, Kathiravan, Bariwal, Shah, & Jain, 2008).
Wirkmechanismus
While the specific mechanism of action for 4-Chloro-5-iodothieno[2,3-d]pyrimidine is not mentioned in the search results, pyrimidines in general have been found to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-5-iodothieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2S/c7-5-4-3(8)1-11-6(4)10-2-9-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQCGVZKCHEYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743732 | |
| Record name | 4-Chloro-5-iodothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885229-27-6 | |
| Record name | 4-Chloro-5-iodothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-iodothieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)

![6-Bromothiazolo[5,4-b]pyrazine](/img/structure/B3030166.png)




![4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B3030174.png)



